Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate
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Overview
Description
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 2-(trifluoromethoxy)phenyl halides under suitable conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with 2-(trifluoromethoxy)phenyl iodide in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate ester group can be oxidized to form phosphonic acids or reduced to form phosphines.
Cross-Coupling Reactions: The phenyl ring can undergo cross-coupling reactions with various electrophiles, facilitated by palladium or nickel catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylphosphonates, while oxidation can produce phosphonic acids .
Scientific Research Applications
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism by which Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The phosphonate ester group can mimic phosphate groups, enabling the compound to act as an enzyme inhibitor by binding to the active sites of enzymes involved in phosphorylation reactions .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [2-(Difluoromethoxy)phenyl]phosphonate
- Diethyl [2-(Trifluoromethyl)phenyl]phosphonate
- Diethyl [2-(Trifluoromethylthio)phenyl]phosphonate
Uniqueness
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability compared to other fluorinated analogs. This makes it particularly valuable in applications requiring enhanced chemical and biological stability .
Properties
Molecular Formula |
C11H14F3O4P |
---|---|
Molecular Weight |
298.19 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H14F3O4P/c1-3-16-19(15,17-4-2)10-8-6-5-7-9(10)18-11(12,13)14/h5-8H,3-4H2,1-2H3 |
InChI Key |
OTUPFQSWUJTKLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1OC(F)(F)F)OCC |
Origin of Product |
United States |
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